molecular formula C9H12O B13939181 Cyclonona-2,3-dien-1-one CAS No. 25064-64-6

Cyclonona-2,3-dien-1-one

Cat. No.: B13939181
CAS No.: 25064-64-6
M. Wt: 136.19 g/mol
InChI Key: SGGNODIUOIHZGH-UHFFFAOYSA-N
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Description

Cyclonona-2,3-dien-1-one is an organic compound with a unique structure characterized by a nine-membered ring containing two double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclonona-2,3-dien-1-one can be synthesized through various methods, including the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I)-catalyzed carbon–carbon bond cleavage . This method involves the use of a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications. The use of efficient catalytic systems and optimization of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclonona-2,3-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclonona-2,3-dien-1-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclonona-2,3-dien-1-one involves its ability to participate in cycloaddition reactions, forming stable cycloadducts. The molecular targets and pathways involved in these reactions include the interaction with dienophiles and the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Cyclonona-2,3-dien-1-one can be compared with other cyclic dienes and dienophiles, such as:

Properties

CAS No.

25064-64-6

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h3,7H,1-2,4,6,8H2

InChI Key

SGGNODIUOIHZGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C=CC(=O)CC1

Origin of Product

United States

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